molecular formula C12H15NO3S B12051852 3-({2-[Methyl(phenyl)amino]-2-oxoethyl}sulfanyl)propanoic acid

3-({2-[Methyl(phenyl)amino]-2-oxoethyl}sulfanyl)propanoic acid

Cat. No.: B12051852
M. Wt: 253.32 g/mol
InChI Key: SGLGECPJTILPPC-UHFFFAOYSA-N
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Description

3-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)propanoic acid, AldrichCPR is a unique chemical compound that has garnered interest in various fields of scientific research This compound is known for its distinct structure, which includes a thioether linkage and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)propanoic acid typically involves the reaction of 2-(methyl(phenyl)amino)-2-oxoethyl chloride with thiopropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings. Industrial production would also require optimization of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)propanoic acid involves its interaction with specific molecular targets. The thioether and amino groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
  • 3-amino-2-[(2-methylphenyl)methyl]propanoic acid
  • 2-Methyl-3-[methyl(phenyl)amino]propanoic acid

Uniqueness

3-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its thioether linkage and propanoic acid moiety differentiate it from other similar compounds, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

3-[2-(N-methylanilino)-2-oxoethyl]sulfanylpropanoic acid

InChI

InChI=1S/C12H15NO3S/c1-13(10-5-3-2-4-6-10)11(14)9-17-8-7-12(15)16/h2-6H,7-9H2,1H3,(H,15,16)

InChI Key

SGLGECPJTILPPC-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CSCCC(=O)O

Origin of Product

United States

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